molecular formula C24H20F4N4O2 B2602035 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1114657-59-8

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2602035
CAS No.: 1114657-59-8
M. Wt: 472.444
InChI Key: KZNIZUBFGNQIMF-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on its anti-proliferative effects in various cancer models. The compound's mechanism of action involves competitive binding at the ATP-binding pocket of FGFR, effectively suppressing receptor autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt, which are critical for cell survival, proliferation, and angiogenesis. This targeted profile makes it an invaluable chemical probe for dissecting the role of FGFR-driven signaling in oncogenesis and for exploring mechanisms of resistance to targeted therapies. Its specific molecular architecture, featuring the 1,2,4-oxadiazole and trifluoromethylphenyl motifs, is designed to optimize kinase selectivity and binding affinity. Current preclinical research investigates its efficacy as a single agent and in combination regimens against cancers characterized by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, providing critical insights for future therapeutic development. [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00960]

Properties

IUPAC Name

6-fluoro-1-methyl-7-piperidin-1-yl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N4O2/c1-31-13-17(23-29-22(30-34-23)14-6-5-7-15(10-14)24(26,27)28)21(33)16-11-18(25)20(12-19(16)31)32-8-3-2-4-9-32/h5-7,10-13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNIZUBFGNQIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This is usually achieved through a Friedländer synthesis, involving the condensation of aniline derivatives with ketones under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.

    Oxadiazole Ring Formation: The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling and Functionalization: The final steps involve coupling the various fragments together and introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Piperidine N-oxide derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, particularly its anticancer properties. Research indicates that derivatives of oxadiazole, a component of this compound, exhibit significant antitumor activity against various cancer cell lines.

Anticancer Activity

A study highlighted the effectiveness of oxadiazole derivatives in enhancing anticancer activity. Specifically, compounds with electron-withdrawing groups at the para position of aromatic rings demonstrated improved biological activity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

In particular, the introduction of oxadiazole into the structure of ribose derivatives was shown to enhance their antiproliferative potency. For instance, a specific derivative exhibited an IC50 value of 0.19 µM against the HCT-116 colon cancer cell line . This suggests that the incorporation of oxadiazole moieties can significantly improve the efficacy of anticancer agents.

Other Potential Applications

Beyond its anticancer properties, compounds similar to 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one have shown promise in other areas:

Antimicrobial Activity

Research has indicated that certain oxadiazole derivatives possess antimicrobial properties. They have been evaluated against various bacterial strains and fungi, showing varying degrees of effectiveness . This opens avenues for exploring these compounds as potential antimicrobial agents.

Neuropharmacological Effects

Preliminary studies suggest that compounds containing piperidine and quinoline structures may have neuropharmacological effects. These compounds could interact with neurotransmitter systems and thus be investigated for potential applications in treating neurological disorders .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
Abd el Hameid M.K. (2020)Reported novel 1,2,4-oxadiazole derivatives with significant anticancer activity against MCF-7 and HCT116 cell lines.
PMC7345688Investigated the structure–activity relationship (SAR) of oxadiazole derivatives and their impact on biological activity.
MDPI Study (2021)Reviewed various thiazolidinone derivatives with antioxidant and anticancer potential; similar structural features were noted in compounds related to oxadiazoles.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the quinoline core may interact with nucleic acids or proteins. The piperidine ring can modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Quinolin-4-one Family

Compound 39 (1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide):

  • Key Differences: Substituent at Position 7: Compound 39 uses a 3-(4-methylpiperidin-1-yl)propoxy group, whereas the target compound has a simpler piperidin-1-yl group. This difference may influence membrane permeability due to reduced steric hindrance in the target compound. Oxadiazole vs.
  • Synthetic Yield : Compound 39 was synthesized in 51.4% yield, suggesting comparable synthetic challenges to the target compound, though specific data for the latter are unavailable in the provided evidence .

MM-I-11 (2-(4-Fluorophenyl)-7-(trifluoromethyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one):

  • Key Differences: Core Structure: MM-I-11 incorporates a pyrazoloquinolinone scaffold instead of a dihydroquinolin-4-one system. This substitution alters electron distribution, affecting receptor binding selectivity (e.g., GABAA receptors).

Functional Group Impact on Physicochemical Properties

  • 1,2,4-Oxadiazole vs. Carboxamide : The oxadiazole group in the target compound enhances metabolic stability compared to carboxamide-containing analogues like Compound 39, as oxadiazoles resist enzymatic hydrolysis .
  • Trifluoromethyl Phenyl Group : This moiety, present in both the target compound and MM-I-11, increases lipophilicity and bioavailability, though its position (meta in the target vs. para in MM-I-11) may alter target engagement .

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound 39 MM-I-11
Core Structure 1,4-Dihydroquinolin-4-one Quinolin-4-one Pyrazoloquinolinone
Position 6/7 Substituent 6-Fluoro, 7-piperidin-1-yl 6-Methoxy, 7-(piperidinylpropoxy) 7-Trifluoromethyl
Heterocyclic Group 1,2,4-Oxadiazole Pyridazine-carboxamide Pyrazole
Fluorination 6-Fluoro, 3-(trifluoromethyl)phenyl 3-Fluoro (on phenyl) 4-Fluorophenyl
Synthetic Yield Not reported 51.4% Not reported
Key Application (Inferred) Kinase inhibition/Neurotransmitter modulation Anticancer (implied by structure) GABAA receptor modulation

Research Findings and Implications

  • Hydrogen Bonding and Crystallinity: The target compound’s oxadiazole and quinolinone groups likely form robust hydrogen-bonding networks, as observed in similar crystals analyzed via Etter’s graph-set methodology . These interactions may enhance crystalline stability, critical for formulation development.
  • Synthetic Challenges : The piperidine and oxadiazole moieties necessitate multi-step syntheses, as seen in Compound 39’s moderate yield. Optimization of coupling reactions (e.g., Ullmann or Buchwald-Hartwig) could improve efficiency .

Biological Activity

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound notable for its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H23F2N5O2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including:

  • Human cervical cancer (HeLa)
  • Colon adenocarcinoma (Caco-2)
  • Lung adenocarcinoma (A549)

A study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines . This suggests that modifications to the oxadiazole structure can enhance anticancer potency.

2. Antimicrobial Properties

Compounds with oxadiazole moieties have demonstrated antibacterial and antifungal activities. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain oxadiazole derivatives against Escherichia coli ranged from 12.5 to 25 µg/ml .
    These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

3. Enzyme Inhibition

The compound has shown inhibitory effects on several enzymes critical in disease processes:

  • Sirtuin 2 (SIRT2) : Inhibition of this enzyme is linked to neuroprotective effects and potential applications in neurodegenerative diseases.
  • Carbonic Anhydrase (CA) : Inhibitors of CA are valuable in treating conditions like glaucoma and epilepsy.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Interaction with specific protein targets leading to modulation of signaling pathways.
  • Induction of apoptosis in cancer cells through disruption of mitochondrial function.

Case Studies and Research Findings

Recent studies have focused on synthesizing and testing derivatives of the base compound. For instance, a study highlighted the synthesis of various analogs which were screened for biological activity:

CompoundActivityIC50 (µM)
Compound AAnticancer92.4
Compound BAntimicrobial25
Compound CEnzyme InhibitionN/A

These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodology : Synthesis optimization involves solvent selection (e.g., THF for intermediate reactions), stepwise purification via recrystallization (e.g., from ethyl acetate), and monitoring by HPLC (>95% purity criteria). Substituent reactivity, particularly the trifluoromethylphenyl-oxadiazole moiety, requires controlled coupling conditions to avoid side reactions .
  • Data Example : Analogous quinoline derivatives synthesized via Pd-catalyzed cross-coupling showed 80–90% yields when reaction temperatures were maintained below 60°C .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Use a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm molecular formula and substituent positions. For example, the piperidinyl proton signals typically appear as a multiplet at δ 2.5–3.5 ppm, while the oxadiazole ring protons are deshielded (δ 8.0–8.5 ppm) .
  • Advanced Tip : Compare experimental HRMS data (e.g., [M+H]+^+) with theoretical values; deviations >5 ppm suggest impurities or misassignment .

Q. What computational methods are suitable for predicting this compound’s physicochemical properties?

  • Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the trifluoromethylphenyl-oxadiazole group, while molecular docking predicts binding affinities to biological targets like kinases or GPCRs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Methodology : Design a structure-activity relationship (SAR) study by synthesizing analogs with substituted phenyl rings (e.g., chloro, methoxy) at the oxadiazole position. Test in vitro bioactivity (e.g., IC50_{50} values) against disease-relevant targets. For example, fluorinated analogs in similar quinoline derivatives showed 10-fold higher potency due to enhanced membrane permeability .
  • Data Contradiction : While electron-withdrawing groups (e.g., -CF3_3) often enhance stability, they may reduce solubility, necessitating formulation adjustments .

Q. What experimental strategies address discrepancies in stability data across different pH conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via UPLC-MS. For instance, the oxadiazole ring is prone to hydrolysis under alkaline conditions (pH >8), generating carboxylic acid byproducts .
  • Resolution : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life and identify optimal storage conditions .

Q. How does polymorphism affect the compound’s crystallinity and bioavailability?

  • Methodology : Screen for polymorphs using X-ray diffraction (PXRD) and thermal analysis (DSC/TGA). For example, a metastable polymorph of a related triazolopyrazine derivative exhibited 30% lower solubility than the stable form, impacting oral bioavailability .
  • Advanced Tip : Pair experimental data with computational crystal structure prediction (CSP) tools like Mercury to identify energetically favorable forms .

Q. What in vitro models best predict in vivo metabolic stability?

  • Methodology : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Quantify parent compound depletion via LC-MS/MS. For quinoline-based analogs, N-demethylation at the piperidinyl group is a primary metabolic pathway, with t1/2_{1/2} values <30 minutes in human microsomes .
  • Validation : Cross-validate with hepatocyte assays to account for phase II metabolism (e.g., glucuronidation) .

Methodological Considerations Table

Parameter Technique Key Data Output Reference
Purity AnalysisHPLC (C18 column, 254 nm)Retention time: 6.8 min; Purity >95%
Thermal StabilityTGA/DSCDecomposition onset: 220°C
Metabolic Half-LifeLC-MS/MS (Microsomes)t1/2_{1/2} = 25 min (Human)
Polymorph ScreeningPXRDDistinct peaks at 2θ = 12.4°, 18.7°

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